molecular formula C17H17N3O2 B11554752 2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11554752
M. Wt: 295.34 g/mol
InChI Key: FRDXPZANBPXAKE-XDHOZWIPSA-N
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Description

2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenoxy group, an allyl group, and a pyridinylmethylidene group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting phenol with an appropriate alkylating agent.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with the phenoxy compound.

    Formation of the Hydrazide: The hydrazide group is formed by reacting hydrazine with an ester or acid chloride.

    Condensation with Pyridinylmethylidene: The final step involves the condensation of the hydrazide with pyridin-4-carbaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The pyridinylmethylidene group can be reduced to form a pyridinylmethyl group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Reduced pyridinylmethyl derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyridinylmethylidene group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
  • N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide
  • 2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-benzylidene]acetohydrazide

Uniqueness

2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to the presence of both the phenoxy and pyridinylmethylidene groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(2-prop-2-enylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H17N3O2/c1-2-5-15-6-3-4-7-16(15)22-13-17(21)20-19-12-14-8-10-18-11-9-14/h2-4,6-12H,1,5,13H2,(H,20,21)/b19-12+

InChI Key

FRDXPZANBPXAKE-XDHOZWIPSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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